molecular formula C9H10O4 B1605576 2-Hydroxy-3-methoxy-5-methylbenzoic acid CAS No. 4386-42-9

2-Hydroxy-3-methoxy-5-methylbenzoic acid

Cat. No.: B1605576
CAS No.: 4386-42-9
M. Wt: 182.17 g/mol
InChI Key: WSPPAIWUMWEZIT-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring hydroxyl, methoxy, and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-methoxy-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of 2-hydroxy-3-methoxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures.

Another method involves the hydroxylation of 3-methoxy-5-methylbenzoic acid using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. This reaction is usually carried out in an aqueous medium under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems are commonly employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-methoxy-5-methylbenzaldehyde or 2-hydroxy-3-methoxy-5-methylbenzoquinone.

    Reduction: Formation of 2-hydroxy-3-methoxy-5-methylbenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-Hydroxy-3-methoxy-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents. Its derivatives are studied for their pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and polymers. It is also used as a precursor in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

2-Hydroxy-3-methoxy-5-methylbenzoic acid can be compared with other similar compounds such as:

    2-Hydroxy-3-methoxybenzoic acid: Lacks the methyl group, resulting in different chemical and biological properties.

    2-Hydroxy-5-methoxybenzoic acid: The position of the methoxy group is different, leading to variations in reactivity and applications.

    3-Methoxy-5-methylbenzoic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-hydroxy-3-methoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPPAIWUMWEZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296400
Record name 2-hydroxy-3-methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4386-42-9
Record name 4386-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-3-methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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